

## Application Note: Interrogating PRDM16-Mediated Mitochondrial Respiration with Seahorse XF Technology

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

PRDM16 (PR domain containing 16) is a critical transcriptional co-regulator that orchestrates the development and function of brown and beige adipocytes, cell types specialized for thermogenesis. A key hallmark of PRDM16 activity is the profound remodeling of cellular metabolism, leading to enhanced mitochondrial biogenesis and increased respiratory capacity. This application note provides a detailed framework for utilizing Agilent Seahorse XF technology to quantitatively assess the impact of PRDM16 on mitochondrial respiration. By measuring the oxygen consumption rate (OCR) in real-time, researchers can elucidate the mechanisms by which PRDM16 and associated signaling pathways modulate cellular bioenergetics.

## **Key Concepts:**

- PRDM16: A zinc-finger protein that acts as a master regulator of the brown fat gene program. It activates key thermogenic and mitochondrial genes while repressing the white fat and muscle-specific gene programs.[1][2][3]
- Mitochondrial Respiration: The process of generating ATP through oxidative phosphorylation, measured by the oxygen consumption rate (OCR).

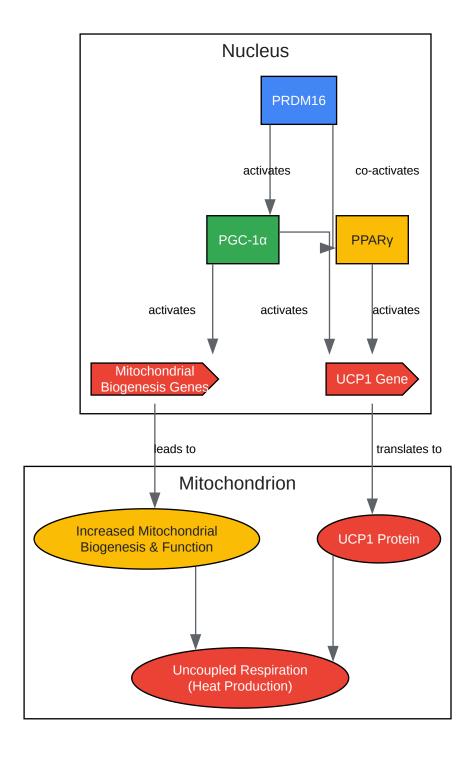


- Uncoupled Respiration: Dissipation of the mitochondrial proton gradient as heat, mediated by Uncoupling Protein 1 (UCP1), a key target of PRDM16. This results in high oxygen consumption without a proportional increase in ATP synthesis.
- Seahorse XF Technology: A platform for real-time, live-cell analysis of mitochondrial respiration and glycolysis by measuring OCR and extracellular acidification rate (ECAR).[4]
   [5][6]

## **PRDM16 Signaling Pathway**

PRDM16 exerts its effects by interacting with a consortium of transcription factors and coregulators to drive the expression of genes involved in mitochondrial function and thermogenesis. A simplified representation of this pathway is illustrated below.





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Caption: PRDM16 signaling pathway driving mitochondrial biogenesis and uncoupled respiration.



# Expected Outcomes of PRDM16 Expression on Mitochondrial Respiration

Studies have demonstrated that the expression of PRDM16 in adipocytes leads to a significant increase in mitochondrial activity. The following table summarizes the expected quantitative changes in key respiratory parameters measured by the Seahorse XF Mito Stress Test.

Parameter	Control Cells	PRDM16- Expressing Cells	Fold Change
Basal Respiration	Normalized to 100%	~140%	1.4x
ATP-Linked Respiration	Normalized to 100%	Variable	-
Proton Leak (Uncoupled Respiration)	Normalized to 100%	~200%	2.0x
Maximal Respiration	Normalized to 100%	Significantly Increased	>1.7x
Spare Respiratory Capacity	Normalized to 100%	Significantly Increased	>1.5x

Note: These values are estimations based on published data and may vary depending on the cell type and experimental conditions. A study by Seale et al. showed that PRDM16-expressing adipocytes exhibited a 40% increase in total respiration and a 2-fold increase in uncoupled respiration.[7] Following cAMP stimulation, total respiration increased by 70%, with over 60% of respiration being uncoupled.[7]

## Experimental Protocols Modulation of PRDM16 Expression

A. PRDM16 Overexpression using Retroviral Transduction

This protocol is adapted from methodologies described for inducing PRDM16 expression in white fat cell progenitors.[7]



- Vector Preparation: Subclone the full-length PRDM16 cDNA into a retroviral expression vector (e.g., pBabe-puro).
- Virus Production: Transfect packaging cells (e.g., HEK293T) with the PRDM16 expression vector and a packaging plasmid (e.g., pCL-Eco).
- Transduction: Infect target cells (e.g., preadipocytes) with the viral supernatant in the presence of polybrene (8 μg/mL).
- Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
- Differentiation: Differentiate the selected cells into mature adipocytes.
- Verification: Confirm PRDM16 overexpression by qPCR and/or Western blot.
- B. PRDM16 Knockdown using shRNA

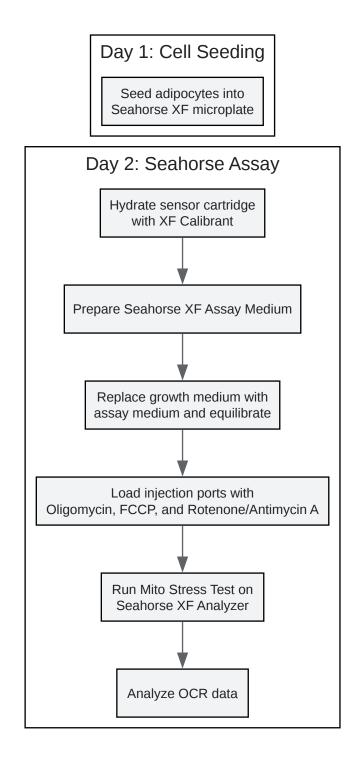
This protocol is based on methods for depleting PRDM16 in brown fat cells.[7]

- shRNA Vector: Utilize a retroviral vector (e.g., pMKO.1-puro) containing a short hairpin RNA (shRNA) targeting PRDM16.
- Virus Production and Transduction: Follow the same procedure as for overexpression.
- Selection and Differentiation: Select and differentiate the transduced cells.
- Verification: Confirm PRDM16 knockdown by qPCR and/or Western blot, which can show a reduction of up to 85% in mRNA levels.[7]

### Seahorse XF Cell Mito Stress Test Protocol

This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to assess mitochondrial function in adipocytes with modulated PRDM16 expression.





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Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Materials:



- Seahorse XF Analyzer (e.g., XFe96 or XFe24)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium
- Supplements: Glucose, Pyruvate, Glutamine
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
- Adipocytes with modulated PRDM16 expression

#### Procedure:

- · Cell Seeding:
  - Seed differentiated adipocytes into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
  - Allow cells to adhere and recover overnight.
- Sensor Cartridge Hydration:
  - Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
- Assay Medium Preparation:
  - Warm Seahorse XF Base Medium to 37°C.
  - Supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).
  - Adjust pH to 7.4.
- Cell Equilibration:



- Remove the cell culture medium from the microplate.
- Wash the cells with the prepared Seahorse XF Assay Medium.
- Add the final volume of assay medium to each well.
- Incubate the plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.
- Prepare and Load the Sensor Cartridge:
  - Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
  - Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
     Typical final concentrations are 1.0-2.0 μM for each compound.
- Run the Seahorse XF Assay:
  - Calibrate the instrument with the loaded sensor cartridge.
  - Place the cell plate into the Seahorse XF Analyzer.
  - Run the pre-programmed Mito Stress Test protocol, which involves sequential injections and OCR measurements.
- Data Analysis:
  - Normalize the OCR data to cell number or protein concentration.
  - Calculate the key parameters of mitochondrial respiration: Basal Respiration, ATP-Linked Respiration, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.

## Conclusion

Seahorse XF technology provides a robust and sensitive platform to dissect the bioenergetic consequences of PRDM16 expression. By combining targeted modulation of PRDM16 with real-time metabolic analysis, researchers can gain valuable insights into the mechanisms of



thermogenesis and identify potential therapeutic targets for metabolic diseases. The protocols and expected outcomes detailed in this application note serve as a comprehensive guide for designing and executing experiments to investigate PRDM16-mediated respiration.

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